GW 766994

概要

説明

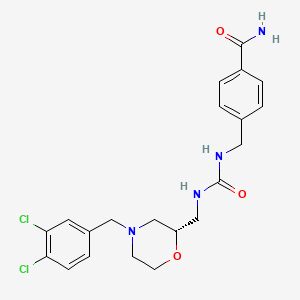

GW 766994: は、ケモカイン受容体3アンタゴニストとしての役割で知られる合成有機化合物です。 喘息や好酸球性気管支炎の治療に有効性が示されています 。 この化合物は、分子式C21H24Cl2N4O3 、分子量451.35 g/mol を特徴としています .

準備方法

合成経路と反応条件: : GW 766994の合成は、重要な中間体の形成とその後の反応を含む複数のステップを伴います。 詳細な合成経路は企業秘密ですが、一般的に有機溶媒と試薬を制御された条件下で使用することを伴います .

工業的製造方法: : this compoundの工業的製造は、通常、複雑な有機合成を処理できるよう装備された専門施設で行われます。 このプロセスには、大規模反応、精製工程、品質管理対策が含まれ、最終製品の純度と効力を確保します .

化学反応の分析

反応の種類: : GW 766994は、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲンやアルキル化剤など

主要な生成物: : これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンやアルデヒドを生じ、還元はアルコールを生じます .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用があります。

化学: ケモカイン受容体アンタゴニストの研究における参照化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用への影響が調査されています。

医学: 喘息、好酸球性気管支炎、アルツハイマー病などの神経変性疾患の治療における潜在的な治療効果について研究されています .

科学的研究の応用

Asthma and Eosinophilic Bronchitis

GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .

| Study | Phase | Population | Outcome |

|---|---|---|---|

| NCT01160224 | Phase 2 | Mild-moderate asthma patients with high sputum eosinophilia | Safety and efficacy assessed; results pending |

Alzheimer's Disease

Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .

| Study | Model | Key Findings |

|---|---|---|

| Xu et al., 2024 | APP/PS1 transgenic mice | Reduced tau phosphorylation, Aβ deposition, improved spatial learning |

Cardiovascular Applications

In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .

| Parameter | This compound Group | Control Group |

|---|---|---|

| Infarction Size | No significant difference | - |

| Neutrophil Infiltration | Increased retention observed | - |

Colitis Models

In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .

| Parameter | This compound Treatment | Control Group |

|---|---|---|

| Disease Activity Index (DAI) | Higher incidence and severity | - |

| Colon Length Reduction | Similar to control group | - |

作用機序

GW 766994は、ケモカイン受容体3を拮抗することによってその効果を発揮します。この受容体は、好酸球やその他の免疫細胞を炎症部位に動員するのに関与しています。 この受容体を阻害することにより、this compoundは炎症反応を抑制し、喘息や好酸球性気管支炎などの状態に関連する症状を軽減します 。 この化合物は、サイクリン依存性キナーゼ5とタウリンのリン酸化を含むシグナル伝達経路にも影響を与え、これらは神経変性疾患に関連しています .

類似化合物との比較

GW 766994は、ケモカイン受容体3アンタゴニストとしての高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。

This compound: 同様の特性を持つ別のケモカイン受容体3アンタゴニスト。

GSK 766994: 化学構造と活性がわずかに異なる関連化合物 .

これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と治療的用途が異なる場合があります。

生物活性

GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.

1. Efficacy in Asthma

A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:

- Participants : 60 patients with asthma.

- Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.

- Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.

Results :

- No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.

- A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .

| Parameter | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Sputum Eosinophils (%) | No significant change | - | Not significant |

| PC20 Methacholine (doubling doses) | 0.66 | - | p < 0.05 |

| ACQ Score Improvement | 0.43 | - | p < 0.05 |

2. Impact on Neutrophil Infiltration

Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:

- Methods : Mice were treated with this compound post-injury.

- Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.

| Parameter | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| Heart Function Improvement | No significant change | - | Not significant |

| Neutrophil Infiltration | Massive | Minimal | p < 0.01 |

These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .

Case Study Analysis

A series of case studies have illustrated the real-world implications of using this compound for treating asthma:

- Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.

- Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.

These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .

特性

IUPAC Name |

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLUUMAKBFSDIE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408303-43-5 | |

| Record name | GW-766994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-766994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。